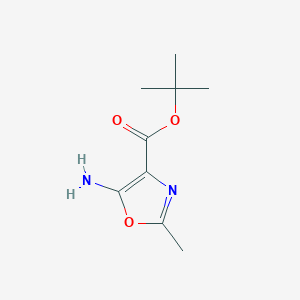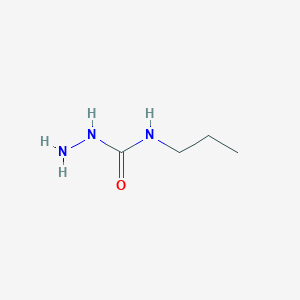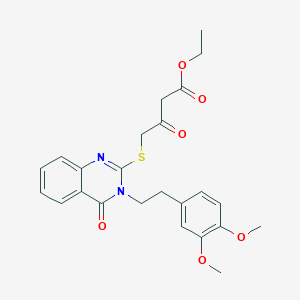![molecular formula C17H26N6O B2656544 3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021094-00-7](/img/structure/B2656544.png)
3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a complex organic molecule. It is related to a class of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms . Pyrimidines are key components of many important biomolecules, including the nucleic acids DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, a related compound was synthesized by reacting chalcone with guanidine hydrochloride . The synthesis of these types of compounds often requires specialized knowledge and techniques in organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups including a pyrimidine ring and a piperidine ring . These rings are likely to contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. For example, a related compound was found to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound was found to be a white powder with a melting point of 85-87°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis of Pyrimidine Linked Heterocyclics
Microwave irradiative cyclocondensation techniques have been employed to prepare pyrimidine linked heterocyclic compounds, showcasing their potential in insecticidal and antibacterial applications. These compounds, including various pyrimidine derivatives, exhibit significant biological activity, underscoring their utility in addressing agricultural pests and microbial infections (Deohate & Palaspagar, 2020).
Antimicrobial Evaluation
Novel derivatives incorporating the pyrimidine ring have been synthesized and evaluated for their antimicrobial efficacy. These studies highlight moderate antibacterial activity, indicating the potential use of these compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Anticancer and Anti-Inflammatory Agents
A series of novel pyrazolopyrimidines derivatives have been synthesized, demonstrating significant anticancer and anti-inflammatory properties. This research signifies the importance of these compounds in developing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Antiproliferative Activity
Derivatives of the pyrido[1,2-a]pyrimidin-4-one have been synthesized and tested for their antiproliferative effects against various human cancer cell lines. These studies suggest the potential of these compounds as anticancer agents, with some derivatives showing promising activity (Mallesha et al., 2012).
Antiviral and Cytotoxic Agents
Development of Antiviral and Cytotoxic Compounds
Research focusing on the synthesis of heterocyclic compounds with potential antiviral and cytotoxic effects has been conducted. This includes the development of compounds with broad-spectrum antitumor activity, highlighting their applicability in antiviral and cancer therapeutics (El-Subbagh et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-13(2)10-15(24)18-6-9-23-17-14(11-21-23)16(19-12-20-17)22-7-4-3-5-8-22/h11-13H,3-10H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHORYFSGYKLATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2656463.png)
![Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B2656464.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2656467.png)



![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)


![3-[4-Amino-3-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2656477.png)
![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656478.png)

